molecular formula C16H19F3N6O3 B2929149 1-Ethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)piperazine-2,3-dione CAS No. 2034343-35-4

1-Ethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B2929149
CAS No.: 2034343-35-4
M. Wt: 400.362
InChI Key: POQJUFDSLLFNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Ethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)piperazine-2,3-dione is a piperazine-2,3-dione derivative featuring a trifluoromethyl-substituted pyrimidine moiety and an ethyl group. Its structure comprises two piperazine units: one constrained as a 2,3-dione (cyclic amide) and another linked via a carbonyl group to a pyrimidine ring. This compound’s design aligns with strategies seen in kinase inhibitors and receptor antagonists, where piperazine derivatives are leveraged for their conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-ethyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O3/c1-2-22-7-8-25(14(27)13(22)26)15(28)24-5-3-23(4-6-24)12-9-11(16(17,18)19)20-10-21-12/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQJUFDSLLFNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Piperazine-2,3-dione Ethyl, 6-(trifluoromethyl)pyrimidin-4-yl Potential kinase/receptor modulation due to trifluoromethyl and rigid dione core
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione () Pyrimidine-2,4-dione 3-Chloro-4-(trifluoromethyl)phenyl Chlorine enhances halogen bonding; trifluoromethyl improves lipophilicity. Used in protein-ligand interaction studies
Isoindoline-1,3-dione derivatives () Isoindoline-1,3-dione 1-Phenylpiperazine, 1-(3-trifluorophenyl)piperazine Analgesic activity demonstrated; trifluorophenyl enhances receptor affinity

Key Differences :

  • Compared to the chloro-trifluoromethylphenyl analog (), the target’s pyrimidine-linked piperazine may offer distinct electronic profiles for receptor binding.
Substituent Effects
2.2.1. Trifluoromethyl vs. Halogenated Groups
  • Trifluoromethyl (Target Compound) : Strong electron-withdrawing effect stabilizes the pyrimidine ring, enhancing metabolic resistance and membrane permeability .
  • Chlorine () : Provides halogen bonding but may reduce solubility compared to trifluoromethyl .
2.2.2. Piperazine Modifications
  • Bridged Piperazines () : Structural rigidity in compounds like 3,8-diaza[3.2.1]bicyclooctane derivatives improves dopamine transporter (DAT) selectivity. The target compound’s dione core may similarly reduce off-target effects .
  • 4-Fluorobenzylpiperazine () : Used in kinase inhibitors; the benzyl group aids in hydrophobic interactions. The target’s ethyl group may balance solubility and lipophilicity .
Pharmacokinetic and Binding Properties
Property Target Compound (p-MPPI/p-MPPF) (Bridged Piperazines)
Selectivity High (predicted, due to dione rigidity) High 5-HT1A receptor antagonism 88–93× DAT/SERT selectivity
Metabolic Stability Enhanced (trifluoromethyl) Moderate (methoxyphenyl) Variable (depends on substituents)
Solubility Moderate (ethyl group) Low (iodo/fluorobenzamido groups) Low (rigid bicyclic cores)

Notable Trends:

  • Trifluoromethyl Pyrimidines (Target, ): Consistently associated with improved potency but require solubility-enhancing groups (e.g., ethyl) for bioavailability.
  • Piperazine-2,3-dione vs. Carboxylates (): The dione’s cyclic amide may offer stronger hydrogen-bonding capacity compared to carboxylate esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.